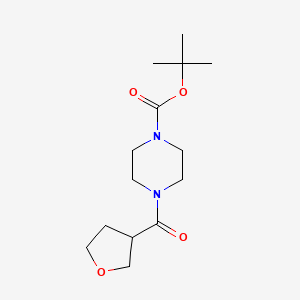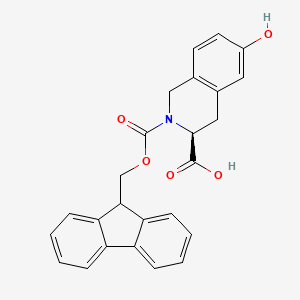
Fmoc-L-Tic(6-OH)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Tic(6-OH)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
- The synthesis of Fmoc-L-Tic(6-OH)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group.
- The hydroxyl group on the tyrosine side chain is often protected or modified to achieve the desired reactivity.
- Common reagents include Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and bases like diisopropylethylamine (DIPEA).
Industrial Production Methods:
- Industrial production may involve large-scale synthesis using automated peptide synthesizers.
- The process includes multiple steps of protection, deprotection, and purification to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the side chain.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions may use reagents like thionyl chloride or tosyl chloride.
Major Products:
- Depending on the reaction, products can include modified peptides, ketones, aldehydes, or substituted derivatives.
科学研究应用
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Studied for its role in protein-protein interactions.
- Used in the development of peptide-based inhibitors or activators.
Medicine:
- Potential applications in developing therapeutic peptides.
- Investigated for its role in targeting specific biological pathways.
Industry:
- Utilized in the production of peptide-based materials.
- Employed in the synthesis of bioactive compounds for various applications.
作用机制
Molecular Targets and Pathways:
- The compound interacts with specific enzymes or receptors in biological systems.
- It may inhibit or activate certain pathways by mimicking or blocking natural substrates.
相似化合物的比较
Fmoc-L-Tyr-OH: Another Fmoc-protected tyrosine derivative.
Fmoc-L-Ser-OH: Fmoc-protected serine, similar in structure but with a different side chain.
Fmoc-L-Thr-OH: Fmoc-protected threonine, also used in peptide synthesis.
Uniqueness:
- The presence of the hydroxyl group on the side chain provides unique reactivity.
- Its specific structure allows for targeted modifications in peptide synthesis.
属性
分子式 |
C25H21NO5 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC 名称 |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H21NO5/c27-17-10-9-15-13-26(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |
InChI 键 |
CIRUVUFIOMTUNA-QHCPKHFHSA-N |
手性 SMILES |
C1[C@H](N(CC2=C1C=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
规范 SMILES |
C1C(N(CC2=C1C=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
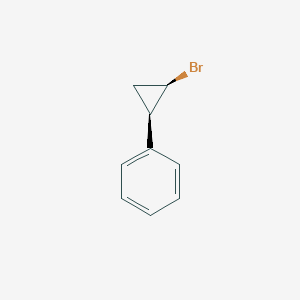
![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)

![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
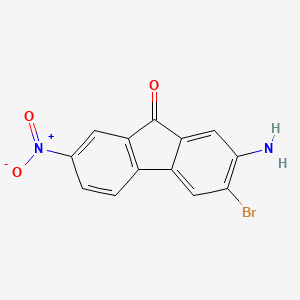
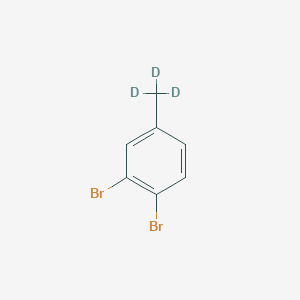
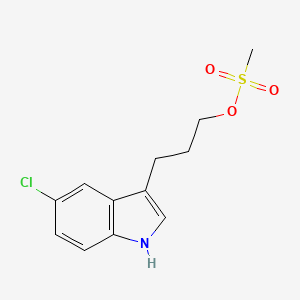

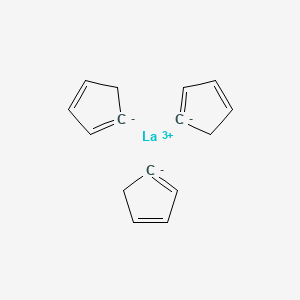
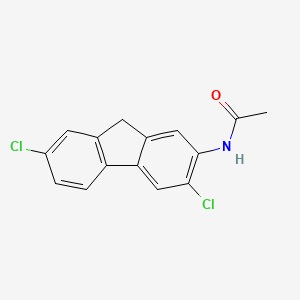
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
